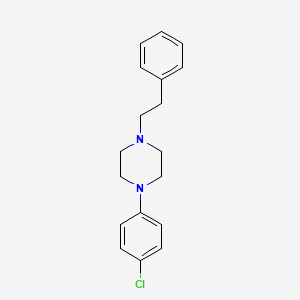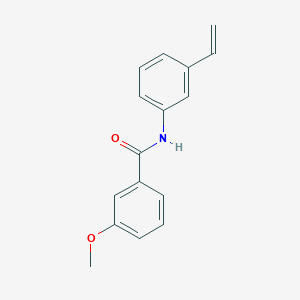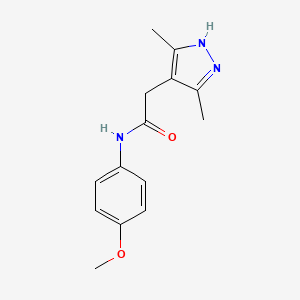![molecular formula C18H15ClN2O3 B5224012 (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine](/img/structure/B5224012.png)
(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine, also known as CNPA, is a chemical compound that has been extensively studied for its potential use as a research tool in the field of neuroscience. CNPA is a selective and potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological and psychiatric disorders, including addiction, anxiety, depression, and schizophrenia.
作用机制
(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine is a selective and potent antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 has been implicated in the regulation of glutamate neurotransmission, which is involved in a variety of neurological and psychiatric disorders. (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine binds to the allosteric site of mGluR5 and prevents its activation by glutamate, thereby reducing glutamate neurotransmission.
Biochemical and Physiological Effects
(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the release of dopamine in the nucleus accumbens, a brain region that is involved in reward and addiction. (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. In addition, (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in synaptic plasticity and learning.
实验室实验的优点和局限性
One of the main advantages of using (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine as a research tool is its selectivity and potency as an mGluR5 antagonist. This allows researchers to study the specific role of mGluR5 in various neurological and psychiatric disorders. However, one limitation of using (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine is its potential off-target effects, which could complicate data interpretation. In addition, (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has a relatively short half-life, which could limit its use in certain experiments.
未来方向
There are several future directions for research on (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine. One area of interest is the potential use of (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine as a treatment for addiction, anxiety, and depression. Another area of interest is the role of mGluR5 in synaptic plasticity and learning, which could have implications for the development of new treatments for cognitive disorders. Finally, there is interest in developing new mGluR5 antagonists with improved selectivity and potency, which could lead to more effective treatments for neurological and psychiatric disorders.
合成方法
(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis begins with the reaction of 5-chloro-2-nitrophenol with 2-bromoethylamine hydrobromide to form the intermediate 5-chloro-2-nitrophenyl-2-aminoethyl ether. This intermediate is then reacted with 1-naphthol in the presence of a base to form (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine. The final product is obtained after purification by column chromatography.
科学研究应用
(5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has been widely used as a research tool to study the role of mGluR5 in various neurological and psychiatric disorders. It has been shown to be effective in reducing cocaine self-administration in rats, suggesting its potential use as a treatment for addiction. (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has also been shown to have anxiolytic and antidepressant effects in animal models, indicating its potential use in treating anxiety and depression. In addition, (5-chloro-2-nitrophenyl)[2-(1-naphthyloxy)ethyl]amine has been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
属性
IUPAC Name |
5-chloro-N-(2-naphthalen-1-yloxyethyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-8-9-17(21(22)23)16(12-14)20-10-11-24-18-7-3-5-13-4-1-2-6-15(13)18/h1-9,12,20H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLPSIRPVHSJNNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCNC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5223945.png)
![N-[3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl]-N-ethyl-4-methylbenzenesulfonamide](/img/structure/B5223951.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide](/img/structure/B5223963.png)

![2,3,5,6-tetrafluoro-4-methoxy-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5223969.png)
![4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzoic acid](/img/structure/B5223977.png)
![4-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}-2-methoxyphenol](/img/structure/B5223991.png)


![3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B5224011.png)
![4-methyl-1-[(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]piperidine](/img/structure/B5224013.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{[(3S)-2-oxo-3-azepanyl]amino}nicotinamide](/img/structure/B5224014.png)

![2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B5224025.png)